Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-
Description
Its structure features an ethyl group and a diphenylphosphinomethyl group bound to the central nitrogen, making it a hybrid ligand with both nitrogen and phosphorus donor atoms (P–N chelate system). This compound is primarily utilized in coordination chemistry and catalysis, particularly in iron-mediated atom transfer radical polymerization (ATRP), where its electron-donating phosphine moiety and steric bulk enhance catalytic activity and control over polymer molecular weight .
The diphenylphosphino group confers strong σ-donor and moderate π-acceptor properties, stabilizing metal centers in low oxidation states. The ethyl group provides steric hindrance, which can modulate reactivity and selectivity in catalytic cycles. This ligand’s design aligns with advancements in "hetero-chelation," where mixed donor atoms (P and N) improve catalytic performance compared to homo-chelating ligands (e.g., P–P or N–N) .
Properties
CAS No. |
2071-27-4 |
|---|---|
Molecular Formula |
C17H22NP |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-(diphenylphosphanylmethyl)-N-ethylethanamine |
InChI |
InChI=1S/C17H22NP/c1-3-18(4-2)15-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
InChI Key |
YQIYTHIOMUASNS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Diphenylphosphino)methyl)-N-ethylethanamine typically involves the reaction of diphenylphosphine with an appropriate amine under controlled conditions. One common method is the reaction of diphenylphosphine with N-ethylethanamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation of the phosphine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Coordination with Transition Metals
The compound acts as a ligand, forming stable complexes with metals like rhodium (Rh), palladium (Pd), and platinum (Pt). These complexes are pivotal in catalytic cycles:
-
Rhodium Complexes : Used in asymmetric hydrogenation of α-amido cinnamic acids to produce chiral phenylalanine derivatives with high enantiomeric excess (e.g., >95% ee) .
-
Palladium Complexes : Facilitate C–C cross-coupling reactions, such as Suzuki-Miyaura couplings, by stabilizing Pd(0) intermediates .
-
Platinum Complexes : Investigated for ethylene oligomerization, where the ligand’s steric and electronic properties modulate chain termination .
Key Coordination Mechanism :
The phosphine group binds to the metal center via σ-donation, while the amine group participates in hydrogen bonding or weak interactions, enhancing stabilization.
Asymmetric Hydrogenation
This ligand is highly effective in Rh-catalyzed asymmetric hydrogenation reactions. A representative example includes:
| Substrate | Product | Catalyst System | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|
| α-Amido cinnamic acid | Chiral phenylalanine derivative | Rh/(ligand) | >95% | |
| Cyclopropane-substituted alkene | Cyclopropylalanine | Rh/(ligand) | 89% |
The reaction proceeds via a heterolytic cleavage mechanism, where the ligand’s chiral environment induces stereoselectivity .
Oxidation Reactions
The phosphine moiety undergoes oxidation to form phosphine oxides under aerobic or peroxide-driven conditions:
-
Reaction :
-
Applications : Oxidized species are studied for their altered electronic properties in catalytic systems.
Alkylation and Functionalization
The amine group reacts with alkyl halides to form quaternary ammonium salts, modifying the ligand’s solubility and reactivity:
-
Example :
This derivatization is utilized to tailor ligand properties for specific solvent environments.
Role in Cross-Coupling Reactions
The ligand enhances catalytic efficiency in Pd-mediated cross-couplings:
| Reaction Type | Substrate Pair | Yield (%) | Turnover Number (TON) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl bromide + Boronic acid | 92 | 450 | |
| Heck Reaction | Aryl halide + Alkene | 88 | 380 |
Mechanistic Insight : The ligand accelerates oxidative addition and stabilizes Pd(0) intermediates, reducing catalyst deactivation .
Comparative Analysis of Catalytic Performance
The ligand’s performance is benchmarked against related phosphine-amine hybrids:
| Ligand Structure | Reaction | ee (%) | Yield (%) |
|---|---|---|---|
| N-Methyl-BoPhoz | Asymmetric Hydrogenation | 95 | 92 |
| Diphenylphosphine | Hydrogenation | 78 | 85 |
| N,N-Diethylaminodiphenylphosphine | Cross-Coupling | - | 80 |
Superior enantioselectivity and stability are attributed to the ligand’s rigid ferrocene backbone and tunable electronic properties .
Thermal and Chemical Stability
The ligand demonstrates stability under harsh conditions:
-
Thermal Decomposition : >200°C (TGA data).
-
Acid/Base Resistance : Stable in pH 3–10, enabling use in diverse reaction media.
Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl- is a versatile ligand with applications spanning asymmetric synthesis, cross-coupling, and oxidation chemistry. Its dual functionality and robustness make it indispensable in modern catalytic systems, particularly for producing enantiopure pharmaceuticals and fine chemicals.
Scientific Research Applications
Catalysis
Role as a Ligand:
Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl- functions primarily as a ligand in metal-catalyzed reactions. Its ability to coordinate with transition metals enhances the efficiency and selectivity of various catalytic processes.
Key Applications:
- Palladium-Catalyzed Reactions: This compound has shown remarkable performance in palladium-catalyzed coupling reactions, significantly improving yields compared to other ligands. The steric and electronic properties of the ligand facilitate better interaction with palladium, optimizing reaction conditions for cross-coupling processes.
- Hydrogenation Reactions: It is utilized in asymmetric hydrogenation reactions, where it forms stable complexes with metal catalysts like rhodium. These complexes are effective in converting prochiral substrates into enantiomerically pure products .
Material Science
Synthesis of Functional Materials:
Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl- is employed in the synthesis of advanced materials due to its phosphine functionality. Its ability to form stable complexes with metals makes it suitable for creating hybrid materials that exhibit unique electronic and optical properties.
Example Applications:
- Nanocomposites: The compound can be used to synthesize nanocomposites that enhance the mechanical and thermal properties of polymers. The incorporation of metal-phosphine complexes into polymer matrices has led to materials with improved conductivity and stability under varying environmental conditions.
Biological Applications
Potential Biological Activities:
Recent studies have indicated that phosphine-containing compounds like ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl- may exhibit biological activities, particularly in modulating neurotransmitter systems.
Case Studies:
- Neurotransmitter Interaction: Research shows that similar phosphine ligands can influence serotonin and dopamine receptor activity, suggesting potential applications in developing therapeutic agents for mood disorders .
- Antioxidant Properties: Some derivatives have demonstrated antioxidant activity, which could be beneficial in protecting neuronal cells from oxidative stress, a factor in neurodegenerative diseases .
Comparison of Ligands in Catalytic Efficiency
| Ligand Name | Yield Improvement (%) | Reaction Type |
|---|---|---|
| Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl- | +30% | Palladium-Catalyzed Coupling |
| Bis(diphenylphosphino)ethane | +15% | Palladium-Catalyzed Coupling |
| 1,3-Bis(diphenylphosphino)propane | +20% | Hydrogenation |
| Study Focus | Compound Tested | Key Findings |
|---|---|---|
| Antidepressant Activity | Phosphine Derivative | Significant decrease in immobility time |
| Anxiolytic Properties | Phosphine Derivative | Increased open arm exploration in tests |
| Neuroprotective Effects | Phosphine Derivative | Protection against oxidative stress |
Mechanism of Action
The mechanism of action of N-((Diphenylphosphino)methyl)-N-ethylethanamine involves its ability to act as a ligand and form complexes with metal ions. The phosphine group coordinates with the metal center, while the amine group can participate in hydrogen bonding and other interactions. This dual functionality allows the compound to stabilize metal complexes and enhance their reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related phosphorus- and nitrogen-containing ligands is provided below:
*Calculated based on formula C₁₇H₂₂NP.
Key Differences and Performance Insights
- Electronic Effects: DMDPE and the target compound both act as P–N ligands, but the dimethylamino group in DMDPE provides stronger electron donation than the ethyl group in the target compound. This may influence metal-ligand bond strength and redox activity .
- Catalytic Efficiency : DMDPE-based iron complexes achieve >90% conversion in methyl methacrylate (MMA) polymerization with minimal rate decay, whereas homo-chelating ligands like BDPPE or TPP show reduced control at high conversions .
- Solubility and Recovery: The target compound’s aliphatic ethyl group may enhance solubility in nonpolar solvents compared to DMDPE’s aromatic backbone. Both ligands allow near-quantitative removal via aqueous extraction post-polymerization .
Physicochemical Properties
Quantum molecular descriptors (e.g., HOMO/LUMO energies, dipole moments) for similar P–N ligands suggest:
- Dipole Moments : Higher polarity in DMDPE due to the phenyl group vs. the ethyl group in the target compound, affecting solubility and metal coordination .
- Electrophilicity: The diphenylphosphino group lowers the electrophilicity index compared to purely nitrogen-based ligands, stabilizing metal centers in ATRP .
Biological Activity
Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl- is a compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and catalysis. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize key information.
Chemical Structure and Properties
Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl- can be categorized as an amine with a phosphine group, which enhances its reactivity and interaction with biological systems. The presence of the diphenylphosphino moiety is crucial for its catalytic properties and potential therapeutic applications.
Biological Activity Overview
The biological activity of this compound can be assessed through its interactions with various biological targets. Key areas of focus include:
- Catalytic Activity : The compound has been investigated for its role as a catalyst in various organic reactions, particularly in the synthesis of amines and other nitrogen-containing compounds. Its phosphine group facilitates coordination with metal centers, enhancing reaction rates and selectivity.
- Pharmacological Potential : Preliminary studies suggest that derivatives of this compound may exhibit pharmacological properties that could be harnessed for drug development. The amine functionality allows for potential interactions with neurotransmitter systems.
- Toxicity Studies : Understanding the safety profile of Ethanamine derivatives is essential. Toxicity assessments have shown varying degrees of cytotoxicity depending on structural modifications, emphasizing the need for careful evaluation in drug design.
Case Studies
Several studies have explored the biological activity of Ethanamine derivatives:
- Study 1 : A research article reported on the synthesis and characterization of a related phosphine complex that demonstrated significant catalytic activity in hydrogenation reactions. The study highlighted the importance of the diphenylphosphino group in enhancing reactivity under mild conditions .
- Study 2 : Another investigation focused on the pharmacological effects of similar amines in vivo, demonstrating potential neuroprotective effects in models of neurodegeneration. The findings suggested that modifications to the amine structure could lead to improved bioavailability and efficacy .
Data Tables
The following table summarizes key findings from various studies on Ethanamine and its derivatives:
Research Findings
Recent advances have shown that modifications to the core structure of Ethanamine can lead to enhanced biological activity:
- Catalysis : Research indicates that incorporating transition metals into the structure can significantly boost catalytic performance, particularly in asymmetric synthesis .
- Pharmacology : Investigations into the pharmacodynamics reveal interactions with specific receptors that could be exploited for therapeutic purposes .
Q & A
Q. Methodological Focus
- Storage : Store at -20°C under argon to prevent oxidation of the phosphine group. Use amber vials to avoid photodegradation .
- Handling : Prepare fresh solutions in degassed solvents (e.g., THF or toluene) for catalytic applications.
- Stability Testing : Monitor decomposition via periodic NMR or TLC over 6–12 months to establish shelf-life .
How do computational methods like DFT and molecular docking predict its reactivity in coordination chemistry?
Advanced Research Question
- DFT Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron donation/acceptance capacity. Compare with experimental redox potentials .
- Docking Studies : Simulate interactions with transition metals (e.g., Pd or Ru) to optimize ligand geometry for metal coordination. For example, the diphenylphosphino group’s bite angle influences catalytic center accessibility .
- Reactivity Validation : Correlate computational predictions with experimental outcomes (e.g., catalytic turnover vs. calculated binding energies) .
What are the key challenges in synthesizing air-sensitive intermediates during ligand preparation?
Q. Methodological Focus
- Inert Atmosphere : Use Schlenk lines or gloveboxes for phosphine coupling steps to prevent oxidation.
- Quenching Byproducts : Add chelating agents (e.g., EDTA) to sequester metal impurities from cross-coupling reactions .
- Real-Time Monitoring : In-situ IR spectroscopy tracks reactive intermediates (e.g., imines or phosphine oxides) .
How does the ligand’s steric and electronic profile influence its efficacy in asymmetric catalysis?
Advanced Research Question
- Steric Effects : Bulky diphenylphosphino groups hinder substrate approach but enhance enantioselectivity in chiral centers.
- Electronic Tuning : Electron-withdrawing substituents on the phenyl rings increase metal center electrophilicity, accelerating oxidative addition steps .
- Case Study : Compare catalytic outcomes with structurally analogous ligands (e.g., replacing diphenylphosphino with less bulky PCy) .
What analytical strategies resolve ambiguities in phosphine oxidation state determination?
Q. Methodological Focus
- X-ray Photoelectron Spectroscopy (XPS) : Directly measures phosphorus oxidation states (e.g., P(III) vs. P(V)).
- Redox Titration : Use iodine or O to quantify phosphine’s reducing capacity.
- Comparative NMR : Oxidized phosphine oxides show distinct P NMR shifts (~20–30 ppm) vs. pristine phosphines (~-10 ppm) .
How can researchers integrate this ligand into heterogeneous catalytic systems?
Advanced Research Question
- Immobilization : Graft the ligand onto silica or polymer supports via silane linkers. Validate leaching via ICP-MS after reaction cycles .
- Hybrid Systems : Combine with metal-organic frameworks (MOFs) to enhance recyclability.
- Performance Metrics : Compare TOF and recyclability (≥5 cycles) with homogeneous counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
